2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and an ethyl chain linked to a pyrazolyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolyl-pyridine intermediate. This intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the benzamide core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-4-2-1-3-15(16)17(23)20-9-10-22-12-14(11-21-22)13-5-7-19-8-6-13/h1-8,11-12H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGXPLAQLZOBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.